
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- is a nitrogen-containing heterocyclic compound. Aziridines are known for their three-membered ring structure, which imparts significant strain and reactivity to the molecule. This particular compound features a methylene group and a 2,2-dimethoxyethyl substituent, making it a unique derivative of aziridine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- can be achieved through the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of an acid catalyst . This method involves the formation of an intermediate urea, which subsequently undergoes cyclization to form the aziridine ring .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens up to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted aziridines and open-chain amines.
科学研究应用
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
作用机制
The mechanism of action of Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- involves the interaction of its reactive aziridine ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design to target specific enzymes and receptors .
相似化合物的比较
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring structure.
1-(2,2-Dimethoxyethyl)aziridine: Similar structure but lacks the methylene group.
2-Methyleneaziridine: Similar structure but lacks the 2,2-dimethoxyethyl group.
Uniqueness
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- is unique due to the presence of both the methylene and 2,2-dimethoxyethyl groups.
属性
CAS 编号 |
113437-07-3 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethyl)-2-methylideneaziridine |
InChI |
InChI=1S/C7H13NO2/c1-6-4-8(6)5-7(9-2)10-3/h7H,1,4-5H2,2-3H3 |
InChI 键 |
OLEGVCAVJRIMEK-UHFFFAOYSA-N |
规范 SMILES |
COC(CN1CC1=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


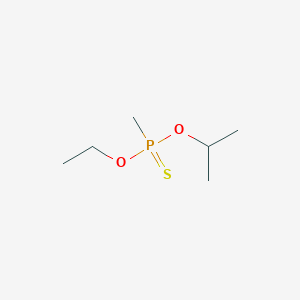

![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
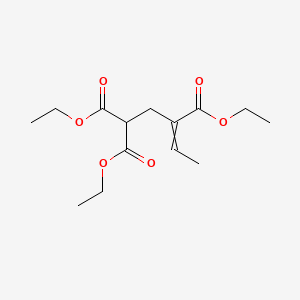
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
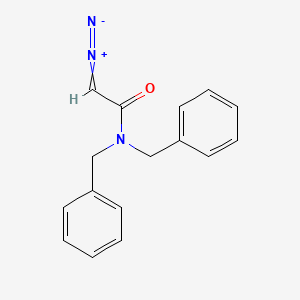

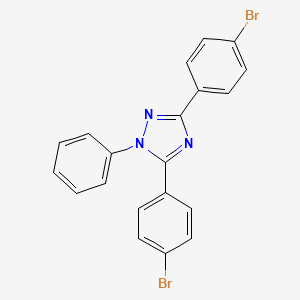
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
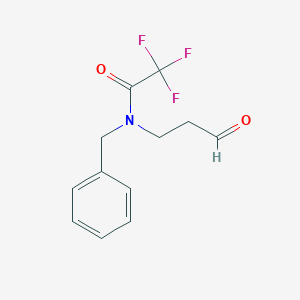
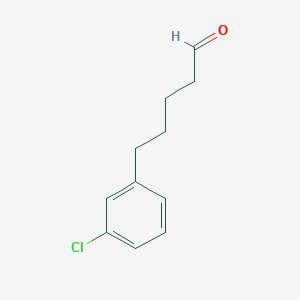
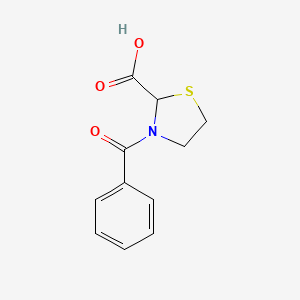
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
